N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes methoxy, fluorophenyl, and pyridazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.
Introduction of Methoxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, often using methoxy and fluorophenyl halides in the presence of a base.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, bases, acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-N’-(4-fluorophenyl)urea
- (2,5-dimethoxyphenyl)(4-fluorophenyl)methanamine
Uniqueness
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name highlights its unique features:
- IUPAC Name : N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Molecular Formula : C20H18FN3O5
- Molecular Weight : 397.37 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Achieved through the condensation of hydrazine derivatives with diketones.
- Introduction of Functional Groups : Methoxy and fluorophenyl groups are introduced via nucleophilic substitution reactions.
- Final Coupling and Purification : The intermediates are coupled to form the final product, followed by purification techniques such as recrystallization or chromatography.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound. The compound has shown promising results in inhibiting various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis and cell cycle arrest |
A549 (Lung) | 30.0 | Inhibition of proliferation |
HeLa (Cervical) | 25.0 | Disruption of mitochondrial function |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 15 to 30 µg/mL across different strains.
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological effects of this compound are believed to stem from its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may bind to specific receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Breast Cancer Cells : A study demonstrated that the compound significantly reduced the viability of MDA-MB-231 cells with an IC50 value indicating strong cytotoxicity.
- Antimicrobial Efficacy Study : Research indicated that this compound exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c1-27-14-8-9-16(28-2)15(10-14)22-20(26)19-17(29-3)11-18(25)24(23-19)13-6-4-12(21)5-7-13/h4-11H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDVOIJJFSOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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